molecular formula C19H13N5O B4808100 N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide

Cat. No.: B4808100
M. Wt: 327.3 g/mol
InChI Key: RHNIKFQDSSNCRC-UHFFFAOYSA-N
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Description

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide is a complex organic compound that features a quinoxaline moiety linked to a pyrazinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide typically involves the formation of the quinoxaline ring followed by its attachment to the pyrazinecarboxamide moiety. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring . This intermediate can then be reacted with a pyrazinecarboxylic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the quinoxaline ring or the pyrazinecarboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can lead to quinoxaline-2,3-dione derivatives .

Scientific Research Applications

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide is unique due to the combination of the quinoxaline and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O/c25-19(18-11-20-8-9-21-18)23-14-5-3-4-13(10-14)17-12-22-15-6-1-2-7-16(15)24-17/h1-12H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNIKFQDSSNCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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